molecular formula C18H27ClN2 B5709934 1-(3-chlorobenzyl)-4-cycloheptylpiperazine

1-(3-chlorobenzyl)-4-cycloheptylpiperazine

Cat. No.: B5709934
M. Wt: 306.9 g/mol
InChI Key: NBZGBIUSWCMCOA-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-cycloheptylpiperazine is a chemical compound that belongs to the piperazine family It is characterized by the presence of a 3-chlorobenzyl group attached to a piperazine ring, which is further substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-4-cycloheptylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-cycloheptylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-4-cycloheptylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-cycloheptylpiperazine involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)piperazine: A simpler analog lacking the cycloheptyl group.

    4-Cycloheptylpiperazine: A related compound without the 3-chlorobenzyl substitution.

    1-(4-Chlorobenzyl)-4-cycloheptylpiperazine: A positional isomer with the chlorine atom at the 4-position of the benzyl group.

Uniqueness: 1-(3-Chlorobenzyl)-4-cycloheptylpiperazine is unique due to the combination of the 3-chlorobenzyl and cycloheptyl groups attached to the piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-cycloheptylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2/c19-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-1-2-4-9-18/h5-7,14,18H,1-4,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZGBIUSWCMCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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